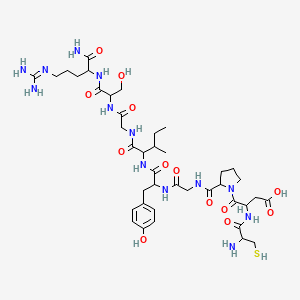

H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2 est un peptide synthétique composé d'une séquence d'acides aminés. Ce peptide est dérivé de la chaîne laminine B1 et est connu pour sa capacité à interférer avec l'adhésion des cellules tumorales et l'invasion de la membrane basale, présentant des propriétés anti-angiogéniques .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les étapes générales comprennent :

Chargement de la résine : Le premier acide aminé est attaché à une résine.

Déprotection : Le groupe protecteur sur l'acide aminé est éliminé.

Couplage : Le prochain acide aminé, protégé à son groupe amino, est activé et couplé à la chaîne croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence souhaitée soit complète.

Clivage et déprotection : Le peptide est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle

La production industrielle de ce peptide suit des principes similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et l'intégrité du peptide.

Analyse Des Réactions Chimiques

Types de réactions

H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2 : peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu cystéine peut former des ponts disulfures dans des conditions oxydantes.

Réduction : Les ponts disulfures peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour modifier les propriétés du peptide.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène, iode.

Agents réducteurs : Dithiothréitol (DTT), β-mercaptoéthanol.

Réactifs de couplage : N,N'-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate (HBTU).

Principaux produits

Peptides liés par des ponts disulfures : Formés par oxydation des résidus cystéine.

Peptides modifiés : Résultant de réactions de substitution.

Applications de la recherche scientifique

This compound : a plusieurs applications dans la recherche scientifique :

Recherche sur le cancer : Ses propriétés anti-angiogéniques en font un outil précieux pour l'étude de la croissance tumorale et des métastases.

Études d'adhésion cellulaire : Utilisé pour étudier les interactions cellule-matrice.

Développement de médicaments : Applications thérapeutiques potentielles en raison de sa capacité à interférer avec l'invasion des cellules tumorales.

Mécanisme d'action

Le peptide exerce ses effets en se liant à des récepteurs spécifiques à la surface cellulaire, interférant avec l'adhésion et l'invasion des cellules tumorales dans la membrane basale. Cette action est médiée par l'inhibition de l'angiogenèse, le processus par lequel de nouveaux vaisseaux sanguins se forment à partir de vaisseaux préexistants, ce qui est crucial pour la croissance tumorale et les métastases .

Applications De Recherche Scientifique

H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2: has several applications in scientific research:

Cancer Research: Its anti-angiogenic properties make it valuable in studying tumor growth and metastasis.

Cell Adhesion Studies: Used to investigate cell-matrix interactions.

Drug Development: Potential therapeutic applications due to its ability to interfere with tumor cell invasion.

Mécanisme D'action

The peptide exerts its effects by binding to specific receptors on the cell surface, interfering with the attachment and invasion of tumor cells into the basement membrane. This action is mediated through the inhibition of angiogenesis, the process by which new blood vessels form from pre-existing ones, which is crucial for tumor growth and metastasis .

Comparaison Avec Des Composés Similaires

H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2 : peut être comparé à d'autres peptides dérivés de la chaîne laminine B1, tels que :

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-OH : Séquence similaire mais avec un groupe carboxyle à la terminaison C au lieu d'un groupe amide.

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 : La version non-DL du peptide, qui peut avoir des activités biologiques différentes.

L'unicité de This compound réside dans sa séquence spécifique et la présence d'acides aminés DL, qui peuvent influencer sa stabilité et son interaction avec les cibles biologiques.

Propriétés

IUPAC Name |

4-[2-[[2-[[1-[[1-[[2-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-[(2-amino-3-sulfanylpropanoyl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H63N13O13S/c1-3-20(2)32(38(65)47-17-30(57)49-27(18-54)36(63)50-24(33(42)60)6-4-12-45-40(43)44)52-35(62)25(14-21-8-10-22(55)11-9-21)48-29(56)16-46-37(64)28-7-5-13-53(28)39(66)26(15-31(58)59)51-34(61)23(41)19-67/h8-11,20,23-28,32,54-55,67H,3-7,12-19,41H2,1-2H3,(H2,42,60)(H,46,64)(H,47,65)(H,48,56)(H,49,57)(H,50,63)(H,51,61)(H,52,62)(H,58,59)(H4,43,44,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRPQJYLNDRHQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H63N13O13S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12117798.png)

![4-[Ethyl(phenyl)amino]butanoic acid](/img/structure/B12117860.png)

![N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12117861.png)

![N-(3-methoxypropyl)-2-[(2-methylcyclohexyl)amino]propanamide](/img/structure/B12117864.png)

![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12117868.png)